![molecular formula C13H17NO4 B3075962 Tert-butyl 3-(4-nitrophenyl)propanoate CAS No. 103790-47-2](/img/structure/B3075962.png)
Tert-butyl 3-(4-nitrophenyl)propanoate
Overview
Description
Tert-butyl 3-(4-nitrophenyl)propanoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 g/mol . This compound has gained attention in recent years due to its potential as a urease inhibitor in agricultural and environmental applications.
Molecular Structure Analysis
Tert-butyl 3-(4-nitrophenyl)propanoate contains a total of 35 bonds; 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .Scientific Research Applications
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “Tert-butyl 3-(4-nitrophenyl)propanoate” serves as one such standard.
Antimycotic Activity
A similar compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate”, has shown promising antimycotic activity . It was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed fungicidal properties .
Nanosponge Hydrogel Formulation
“Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” has been successfully formulated as a nanosponge hydrogel . This new formula exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to the fluconazole .
Topical Delivery of Antifungal Agents
The nanosponge hydrogel formulation of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” has been found to enhance the topical delivery of the compound . The formulation showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole .
Wound Healing
In vivo studies have shown that the nanosponge hydrogel formulation of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process compared to the other control groups .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(4-nitrophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-5,7-8H,6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYJDIVNUPPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265575 | |
Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-nitrophenyl)propanoate | |
CAS RN |
103790-47-2 | |
Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103790-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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